![molecular formula C21H16Cl2N4O B2699768 4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-23-7](/img/structure/B2699768.png)
4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H16Cl2N4O and its molecular weight is 411.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H16Cl2N4O
- Molecular Weight : 411.29 g/mol
- IUPAC Name : 4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, a related compound (Compound 9a) showed an IC50 value of 2.59 µM against HeLa cells, which is comparable to doxorubicin (IC50 = 2.35 µM) . This indicates that compounds with similar structural motifs may possess potent anticancer effects.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
9a | HeLa | 2.59 | Induces apoptosis and cell cycle arrest at S phase |
Doxorubicin | HeLa | 2.35 | Standard chemotherapy agent |
14g | MCF7 | 4.66 | Induces apoptosis and cell cycle arrest at G2/M phase |
The mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compound 9a was found to induce cell cycle arrest at the S phase in HeLa cells, while another derivative (14g) caused G2/M phase arrest in MCF7 cells . This suggests that these compounds disrupt normal cell cycle progression, leading to increased apoptosis.
- Apoptosis Induction : The aforementioned studies reported significant levels of early and late apoptosis in HeLa cells treated with compound 9a compared to control cells. This apoptotic effect is crucial for the elimination of cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence the biological activity of these compounds. For example:
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity. The presence of hydroxy groups and other electron-donating groups has been shown to improve efficacy against specific cancer cell lines .
- Tautomeric Forms : The existence of different tautomeric forms in pyrazolo[3,4-b]pyridines also contributes to their biological properties, affecting their interaction with biological targets .
Case Studies
- In Vitro Studies : A study published in MDPI examined various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties across multiple cell lines including HeLa and HCT116. The results indicated that specific substitutions significantly enhanced anticancer activity compared to unsubstituted derivatives .
- Comparative Analysis : Another research highlighted the comparison between compound 9a and other known anticancer agents, establishing its competitive efficacy in terms of IC50 values against standard treatments like doxorubicin .
Propiedades
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O/c1-12-8-9-14(22)10-17(12)25-21(28)16-11-24-20-18(19(16)23)13(2)26-27(20)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYPEAPOBYNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.